molecular formula C17H14FN3O3 B11185412 N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11185412
M. Wt: 327.31 g/mol
InChI Key: LOUBKYOTQCDGRV-UHFFFAOYSA-N
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Description

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a synthetic organic compound that belongs to the class of acylhydrazones This compound is characterized by the presence of a fluorophenyl group, a dioxopyrrolidinyl moiety, and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of salicyl hydrazide with 4’-fluoropropiophenone in the presence of a catalyst. The reaction is carried out in absolute alcohol with the addition of glacial acetic acid. The mixture is stirred at 60°C for several hours, followed by evaporation of the solvent to yield the crude product. The product is then purified through recrystallization from hot ethanol .

Industrial Production Methods

While specific industrial production methods for N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.

    Medicine: Research has indicated possible applications in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It may be used in the development of new materials with specific chemical properties .

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The fluorophenyl group enhances its binding affinity to target proteins, while the dioxopyrrolidinyl moiety contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-fluorophenyl)propylidene]-2-hydroxybenzohydrazide
  • N’-[1-(4-fluorophenyl)ethylidene]benzohydrazide
  • 4-amino-N’-[1-(4-fluorophenyl)propylidene]benzohydrazide

Uniqueness

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide stands out due to its unique combination of a fluorophenyl group and a dioxopyrrolidinyl moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C17H14FN3O3

Molecular Weight

327.31 g/mol

IUPAC Name

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C17H14FN3O3/c18-12-6-8-13(9-7-12)21-15(22)10-14(17(21)24)19-20-16(23)11-4-2-1-3-5-11/h1-9,14,19H,10H2,(H,20,23)

InChI Key

LOUBKYOTQCDGRV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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